molecular formula C11H12O4 B15133933 3,4-Dimethoxy[7,8,9,-13C3]-cinnamic Acid

3,4-Dimethoxy[7,8,9,-13C3]-cinnamic Acid

Cat. No.: B15133933
M. Wt: 211.19 g/mol
InChI Key: HJBWJAPEBGSQPR-MELSJBJPSA-N
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Description

3,4-Dimethoxy[7,8,9,-13C3]-cinnamic Acid is a derivative of cinnamic acid, characterized by the presence of methoxy groups at the 3 and 4 positions on the benzene ring. This compound is isotopically labeled with carbon-13 at the 7, 8, and 9 positions, making it useful in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethoxy[7,8,9,-13C3]-cinnamic Acid typically involves the esterification of 3,4-dimethoxybenzaldehyde with malonic acid, followed by decarboxylation. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and heating to facilitate the esterification process. The isotopic labeling with carbon-13 can be achieved by using carbon-13 labeled malonic acid in the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems. The use of isotopically labeled precursors would be carefully controlled to ensure the desired labeling pattern.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy[7,8,9,-13C3]-cinnamic Acid undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The double bond in the cinnamic acid moiety can be reduced to form 3,4-dimethoxyphenylpropionic acid.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: 3,4-Dimethoxybenzoquinone.

    Reduction: 3,4-Dimethoxyphenylpropionic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,4-Dimethoxy[7,8,9,-13C3]-cinnamic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a standard in isotopic labeling studies.

    Biology: Employed in metabolic studies to trace the incorporation of carbon-13 into biological molecules.

    Medicine: Investigated for its potential anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of dyes and other chemicals.

Mechanism of Action

The mechanism of action of 3,4-Dimethoxy[7,8,9,-13C3]-cinnamic Acid involves its interaction with various molecular targets and pathways. The methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes and receptors. The isotopic labeling with carbon-13 allows for detailed studies of its metabolic pathways and the identification of its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxycinnamic Acid: Similar structure but without isotopic labeling.

    3,4-Dimethoxybenzoic Acid: Lacks the cinnamic acid moiety.

    3,4-Dimethoxyphenylpropionic Acid: Reduced form of 3,4-Dimethoxycinnamic Acid.

Uniqueness

The unique feature of 3,4-Dimethoxy[7,8,9,-13C3]-cinnamic Acid is its isotopic labeling with carbon-13, which makes it particularly valuable in research applications requiring precise tracking of carbon atoms in metabolic and synthetic pathways. This labeling provides insights into the compound’s behavior and interactions at a molecular level, distinguishing it from its non-labeled counterparts.

Properties

Molecular Formula

C11H12O4

Molecular Weight

211.19 g/mol

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)(1,2,3-13C3)prop-2-enoic acid

InChI

InChI=1S/C11H12O4/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3,(H,12,13)/b6-4+/i4+1,6+1,11+1

InChI Key

HJBWJAPEBGSQPR-MELSJBJPSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/[13CH]=[13CH]/[13C](=O)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)OC

Origin of Product

United States

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